Molecular Weight Differentiation from Direct Chloro Analog
A head-to-head vendor comparison with its closest commercially listed analog, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide, reveals a quantifiable difference in molecular weight, which directly influences physico-chemical handling and downstream coupling stoichiometry. The target bromo compound has a molecular weight of 429.35 g/mol, while the chloro analog is expected to have a lower molecular weight (approximately 384.9 g/mol) based on the standard halogen mass shift (Br vs. Cl). This 44.45 g/mol difference must be accounted for in preparation and subsequent synthetic reactions .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 429.35 g/mol |
| Comparator Or Baseline | N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide: ~384.9 g/mol (calculated based on formula adjustment) |
| Quantified Difference | Δ = 44.45 g/mol |
| Conditions | Calculated from standard atomic weights; chemical formula C16H17BrN2O3S2 vs. C16H17ClN2O3S2. |
Why This Matters
Accurate molecular weight governs the precision of chemical synthesis, stoichiometric calculations, and formulation, making the correct compound essential for reproducible research procurement.
